5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2646-77-7 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H |
InChI Key |
UCXSXXOZKQTLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrrolidine-2-carbonyl Chloride Intermediate
One of the most established routes to prepare this compound begins with the synthesis of pyrrolidine-2-carbonyl chloride from pyrrolidine-2-carboxylic acid (L-proline). This intermediate is then reacted with 4-chloroaniline to form the corresponding N-(4-chlorophenyl) pyrrolidine-2-carboxamide, which upon further treatment can yield the hydrochloride salt.
- Pyrrolidine-2-carboxylic acid is suspended in acetyl chloride.
- Phosphorous pentachloride is added gradually under dry conditions, warming the mixture to 35°C to form pyrrolidine-2-carbonyl chloride.
- The reaction mixture is cooled and then reacted with 4-chloroaniline in acetone under reflux for 8 hours.
- Post-reaction, the mixture is neutralized with sodium hydroxide and extracted with ethyl acetate.
- The organic layer is dried and evaporated to yield a crude product.
- Purification is achieved by recrystallization from petroleum ether or diethyl ether.
- The final product is converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
| Step | Reagents & Conditions | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|
| Pyrrolidine-2-carbonyl chloride formation | Pyrrolidine-2-carboxylic acid, acetyl chloride, PCl5, 35°C, dry | Not specified | Not specified | TLC, elemental analysis |
| Amide formation with 4-chloroaniline | Reflux in acetone, 8 h | 72 | 46 | 1H NMR, IR spectroscopy |
| Hydrochloride salt formation | Treatment with 1 N HCl, controlled temperature | Not specified | Not specified | Purity checked by TLC, elemental analysis |
This method is well-documented and provides a reliable route with moderate to good yields and high purity of the hydrochloride salt.
Catalytic Hydrogenation and Chiral Catalyst Approach
Another advanced method involves the use of chiral catalysts and hydrogenation techniques to prepare pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the synthesis of this compound.
- Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is subjected to hydrogenation in the presence of a chiral catalyst under hydrogen pressure (1.4 to 1.5 MPa) at 50°C.
- The reaction is carried out in a mixture of ethanol and dimethylformamide.
- Subsequent steps involve esterification and protection/deprotection strategies to introduce the desired substituents.
- The final product is purified by column chromatography.
This approach allows for stereoselective synthesis and can yield high-purity products with controlled stereochemistry, which is critical for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrolidine-2-carbonyl chloride route | Pyrrolidine-2-carboxylic acid, PCl5, 4-chloroaniline | Reflux in acetone, 35°C for intermediate | 72 | Straightforward, moderate yield, scalable | Requires handling of PCl5, moisture sensitive |
| Catalytic hydrogenation with chiral catalyst | Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, chiral catalyst, H2 | Hydrogen pressure 1.4-1.5 MPa, 50°C | Not specified | High stereoselectivity, purity control | Complex catalyst system, specialized equipment |
| Thiolation via sulfur intermediates | Sodium ethanethiolate, apolar solvents | 20-100°C, solvent-dependent | Up to 94% (for related compounds) | High selectivity, solvent effect control | Mainly for pyridine derivatives, indirect for target compound |
Research Results and Characterization
- Purity of synthesized this compound is typically confirmed by thin-layer chromatography and elemental analysis.
- Structural confirmation is achieved by proton nuclear magnetic resonance spectroscopy, showing characteristic signals for aromatic protons, amide NH, and pyrrolidine ring protons.
- Infrared spectroscopy confirms the presence of amide carbonyl and NH stretching vibrations.
- Melting points around 46°C are consistent with literature values for the hydrochloride salt.
- The catalytic hydrogenation method yields products with stereochemical purity, essential for biological activity.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation to form derivatives with enhanced biological activity:
-
Carboxylic acid formation : Oxidation of the pyrrolidine ring or substituents using reagents like KMnO₄ or CrO₃ yields carboxylic acid derivatives.
-
Ketone formation : Partial oxidation of the ring can produce ketones, altering lipophilicity and binding affinity.
Reduction
Reduction reactions modify the compound’s functional groups:
-
Alcohol formation : Reduction of carbonyl groups with LiAlH₄ or NaBH₄ converts carboxylic acids to alcohols, affecting solubility and membrane permeability.
-
Amide reduction : Reduction of amide derivatives (e.g., pyrrolidine-2-carboxamide) can yield amines, influencing metabolic stability .
Substitution
The chlorophenyl group enables nucleophilic aromatic substitution:
-
Hydrolysis : Replacement of the chlorine atom with hydroxyl groups under basic conditions (e.g., NaOH) alters electronic properties.
-
Alkylation : Reaction with alkyl halides or alcohols introduces alkyl substituents, modulating lipophilicity .
Biological Interactions and SAR
Structure-activity relationship (SAR) studies highlight the compound’s interactions with biological targets:
Enzyme Inhibition Data
Structural Modifications and Derivatives
Modification of the compound’s substituents significantly alters its reactivity and bioactivity:
-
Halogen substitution : Replacing chlorine with fluorine or bromine reduces binding affinity for NMDA receptors but enhances selectivity .
-
Carboxylic acid derivatives : Esterification or amidation of the carboxylic acid group improves metabolic stability and permeability .
-
Heterocyclic analogs : Incorporation of oxadiazole or thiadiazole rings via cyclization with carbon disulfide enhances antioxidant activity .
Comparative Analysis
A comparison with related compounds reveals the unique reactivity of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride:
Scientific Research Applications
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring contributes to the overall three-dimensional structure, which is crucial for its activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-(2R,5R)-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (trans)
- CAS No.: 1820579-64-3 (hydrochloride salt) ; 754121-64-7 (free acid)
- Molecular Formula: C₁₁H₁₃Cl₂NO₂ (hydrochloride salt) ; C₁₁H₁₂ClNO₂ (free acid)
- Molecular Weight : 262.1324 g/mol (hydrochloride salt) ; 225.67 g/mol (free acid)
- Structural Features : A pyrrolidine ring substituted with a 4-chlorophenyl group at position 5 and a carboxylic acid moiety at position 2, with a hydrochloride salt enhancing solubility.
Synthetic Relevance: The compound is synthesized via stereospecific routes involving HCl gas in methanol, as seen in analogous pyrrolidine-2-carboxylate syntheses .
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogues
Key Observations :
- The position and type of substituent (phenyl vs. benzyl, chlorine substitution pattern) significantly alter steric and electronic properties.
- Stereochemistry (e.g., 2S,4R configurations in analogues) influences biological activity and receptor binding .
- The hydrochloride salt enhances aqueous solubility compared to free acids, critical for pharmaceutical applications .
Bioactive Compounds with 4-Chlorophenyl Moieties
Functional Insights :
- The 4-chlorophenyl group is a recurring motif in bioactive molecules, often enhancing binding affinity to hydrophobic pockets in targets like cannabinoid receptors or kinases .
- The pyrrolidine core in the target compound may confer rigidity and influence pharmacokinetics, contrasting with pyrazole or triazole cores in analogues.
Research Findings and Implications
Antitumor Activity
- Triazole Analogues : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits 68.09% growth inhibition in NCI-H522 lung cancer cells .
Biological Activity
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies that explore its biological activity, including anticancer and antimicrobial effects, structure-activity relationships (SAR), and other relevant findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety. Its molecular formula is CHClNO·HCl, which contributes to its biological properties through interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines. The compound was evaluated using the A549 human lung adenocarcinoma model, where it showed significant cytotoxicity.
Key Findings:
- Cytotoxicity : At a concentration of 100 µM, the compound reduced the viability of A549 cells to approximately 66%, indicating potent anticancer activity compared to controls like cisplatin .
- Selectivity : The compound exhibited selective toxicity towards cancerous cells while showing lower cytotoxicity against non-cancerous HSAEC-1 KT cells, suggesting a favorable therapeutic index .
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid | A549 (Lung Cancer) | 66 | 66 |
| Cisplatin | A549 (Lung Cancer) | 10 | Control |
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated, particularly against multidrug-resistant strains of bacteria. The results indicated that while some derivatives showed promising activity, the specific compound under review demonstrated variable results.
Key Findings:
- Resistance : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. However, it showed limited effectiveness against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) exceeding 64 µg/mL .
- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of bacterial protein synthesis, although further studies are needed to elucidate this fully.
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | < 16 | Active |
| Klebsiella pneumoniae | > 64 | Resistant |
| Pseudomonas aeruginosa | > 64 | Resistant |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring significantly influence both anticancer and antimicrobial activities.
Key Observations:
- Substituent Effects : Introduction of different functional groups at specific positions on the pyrrolidine ring altered potency. For instance, compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .
- Optimization Potential : Further modifications could lead to more potent derivatives with improved selectivity and reduced side effects.
Case Studies and Literature Review
Several studies have explored related compounds in the oxopyrrolidine series, demonstrating their potential as effective therapeutic agents:
- Anticancer Studies : Research indicates that derivatives with specific structural modifications can enhance efficacy against various cancer types, including lung and breast cancers .
- Antimicrobial Research : Investigations into hydrazone derivatives have shown promising results against resistant bacterial strains, suggesting that similar modifications might enhance the activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of 4-chlorobenzaldehyde derivatives with pyrrolidine precursors, followed by cyclization and carboxylation. Catalysts like palladium or copper (e.g., in coupling reactions) and solvents like DMF or toluene are critical for regioselectivity and yield optimization. For example, analogous heterocyclic compounds with chlorophenyl groups require controlled temperature (80–120°C) and inert atmospheres to prevent side reactions . Post-synthesis, hydrochloric acid treatment ensures hydrochloride salt formation. Yield improvements (70–85%) are achieved via iterative optimization of stoichiometry and reaction time .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Assess purity (>98% threshold for biological assays) with C18 columns and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₂ClNO₂·HCl) .
Q. What are the key safety considerations during handling and storage?
- Methodology :
- Handling : Use PPE (gloves, goggles, respirators) due to risks of skin/eye irritation (H315, H319) and inhalation toxicity (H335) .
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition .
- Waste Disposal : Neutralize acidic residues before disposal; consult institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology : Employ density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for ring-opening or substitution reactions at the pyrrolidine nitrogen. Tools like Gaussian or ORCA simulate transition states, while ICReDD’s quantum-chemical reaction path searches identify optimal conditions (e.g., solvent polarity, catalyst coordination) . Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., replacing chlorophenyl with fluorophenyl) to isolate electronic/hydrophobic effects .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across studies, accounting for batch-to-batch purity differences .
Q. How does the chlorophenyl group influence stereochemical outcomes in downstream reactions?
- Methodology : Conduct asymmetric synthesis trials with chiral catalysts (e.g., BINAP-Pd complexes). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, bulky chlorophenyl groups may induce steric hindrance, favoring cis- over trans-isomerization in ring-opening reactions .
Q. What advanced separation techniques improve scalability for gram-to-kilogram synthesis?
- Methodology :
- Membrane Separation : Use nanofiltration to remove unreacted precursors (MWCO 200–300 Da) .
- Preparative HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) for high-purity batches .
- Crystallization Optimization : Screen solvents (ethanol/water mixtures) to enhance crystal habit and filtration efficiency .
Data-Driven Research Design
Q. How to design a statistically robust DoE (Design of Experiments) for reaction optimization?
- Methodology :
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Variables : Yield, purity, enantioselectivity.
- Statistical Model : Central composite design (CCD) with ANOVA to identify significant factors. For example, a 2⁴ factorial design reduces experimental runs by 50% while capturing interactions .
Q. What metrics quantify environmental impact during synthesis?
- Methodology : Calculate Process Mass Intensity (PMI = Total mass inputs / Mass of product). Prioritize green solvents (e.g., cyclopentyl methyl ether over DMF) and catalysts (e.g., recyclable immobilized Pd) to reduce PMI by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
